Molecular Weight Differentiation from N1-Pyridinylmethyl Analog: Impact on Ligand Efficiency and Permeability
The target compound (MW = 267.28) is 63.06 Da lighter than the most well-characterized BasE inhibitor in this scaffold series, compound 15 (6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, MW = 330.34) [1][2]. This 19% reduction in molecular weight translates to a substantially improved ligand efficiency ceiling if equipotent binding can be achieved. In the BasE SAR study by Neres et al., compound 15 exhibited a KD of 36.1 ± 4.9 nM against BasE, while N1-alkyl modifications were not systematically explored, leaving the ethyl-substituted space as an underexplored region of chemical space with potential for differentiated activity [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 267.28 g/mol |
| Comparator Or Baseline | Compound 15 (N1-pyridin-4-ylmethyl analog): 330.34 g/mol |
| Quantified Difference | ΔMW = -63.06 g/mol (-19.1%) |
| Conditions | Calculated from molecular formula (C15H13N3O2 vs C19H14N4O2) |
Why This Matters
Lower molecular weight correlates with improved passive membrane permeability and oral bioavailability potential, making the ethyl-substituted scaffold a more attractive starting point for lead optimization programs targeting intracellular enzymes.
- [1] Neres J, et al. J Med Chem. 2013;56(6):2385-2405. Compound 15: MW 330.34, BasE KD = 36.1 ± 4.9 nM. View Source
- [2] American Elements, CAS 924118-62-7, Molecular Weight: 267.29 g/mol. View Source
